molecular formula C13H13NO2 B6366814 6-(3-Ethoxyphenyl)pyridin-2(1H)-one CAS No. 1111105-51-1

6-(3-Ethoxyphenyl)pyridin-2(1H)-one

Cat. No.: B6366814
CAS No.: 1111105-51-1
M. Wt: 215.25 g/mol
InChI Key: XQCOGMZMVOMOGS-UHFFFAOYSA-N
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Description

6-(3-Ethoxyphenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxyphenyl)pyridin-2(1H)-one typically involves the condensation of 3-ethoxybenzaldehyde with 2-pyridone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while amination can be carried out using ammonia or primary amines.

Major Products Formed

    Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated or aminated pyridinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxyphenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridinone core can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridin-2(1H)-one: Lacks the ethoxy group, which may reduce its hydrophobic interactions.

    6-(4-Methoxyphenyl)pyridin-2(1H)-one: Contains a methoxy group instead of an ethoxy group, which may affect its electronic properties.

    6-(3-Chlorophenyl)pyridin-2(1H)-one: Contains a chloro group, which can significantly alter its reactivity and biological activity.

Uniqueness

6-(3-Ethoxyphenyl)pyridin-2(1H)-one is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This makes it a promising candidate for further development in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3-ethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-11-6-3-5-10(9-11)12-7-4-8-13(15)14-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCOGMZMVOMOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682793
Record name 6-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-51-1
Record name 6-(3-Ethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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